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carbaldehyde
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Executive Summary

6-(4-Chlorophenoxy)nicotinaldehyde (CAS: Not widely listed as a commodity chemical; related
nitrile CAS 99902-70-2) is a specialized heterocyclic building block used in the synthesis of
agrochemicals and pharmaceutical agents. Characterized by a pyridine core substituted with a
reactive aldehyde at the C3 position and a lipophilic 4-chlorophenoxy ether at the C6 position,
this molecule serves as a critical "handle" for diversifying molecular scaffolds.

This guide details the structural properties, validated synthetic protocols, and downstream
applications of this intermediate, designed for medicinal chemists and process scientists.

Chemical Identity & Structural Analysis
Nomenclature & Identifiers
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Property Detail

IUPAC Name 6-(4-chlorophenoxy)pyridine-3-carbaldehyde
Common Name 6-(4-Chlorophenoxy)nicotinaldehyde
Molecular Formula C12HsCINO:2

Molecular Weight 233.65 g/mol

SMILES C1=CC(=CC=C10C2=NC=C(C=C2)C=0)ClI

Computed:[1][2][3] SMZLIRHNWGOQOS-

InChl Key
UHFFFAOYSA-N

Structural Pharmacophore Analysis

The molecule is a biaryl ether system with distinct electronic zones:

o Electrophilic Handle (Aldehyde): The C3-formyl group is highly reactive toward nucleophiles
(amines, ylides), allowing for rapid scaffold elaboration.

 Lipophilic Tail (4-Chlorophenoxy): The p-chlorophenyl ether provides metabolic stability
(blocking para-oxidation) and significant lipophilicity (increasing LogP), which is crucial for
hydrophobic pocket binding in kinase inhibitors and GPCR ligands.

o Core Scaffold (Pyridine): The nitrogen atom at position 1 accepts hydrogen bonds,
influencing solubility and target interaction.

Synthetic Methodology

The most robust route to 6-(4-chlorophenoxy)nicotinaldehyde utilizes a Nucleophilic Aromatic
Substitution (

) mechanism. The electron-withdrawing aldehyde group at C3 activates the C6-chlorine of the
starting material, facilitating displacement by the phenoxide.

Validated Synthesis Protocol

Reaction:
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6-Chloronicotinaldehyde + 4-Chlorophenol

6-(4-Chlorophenoxy)nicotinaldehyde

Reagents:

e Substrate: 6-Chloronicotinaldehyde (1.0 equiv)

» Nucleophile: 4-Chlorophenol (1.1 equiv)

e Base: Potassium Carbonate (

, 1.5—-2.0 equiv) or Cesium Carbonate (
) for faster kinetics.

e Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). Anhydrous
conditions are preferred to prevent hydrolysis.

Step-by-Step Procedure:

o Preparation: Charge a reaction vessel with 4-chlorophenol (1.1 eq) and anhydrous DMF (5-
10 volumes).

o Deprotonation: Add

(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

» Addition: Add 6-chloronicotinaldehyde (1.0 eq) in one portion.

e Reaction: Heat the mixture to 80-100°C for 4—6 hours. Monitor by TLC or LC-MS for the
disappearance of the chloropyridine.

e Workup: Cool to room temperature. Pour the mixture into ice-water (10 volumes). The
product typically precipitates as a solid.
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« Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via flash
column chromatography (Hexane/EtOAc gradient).

Mechanistic Pathway (S_NAr)

The reaction proceeds via a Meisenheimer complex. The aldehyde at C3 is critical; it withdraws
electron density from the ring, stabilizing the negative charge on the nitrogen in the transition
state.

——— ey
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Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target ether.

Reactivity & Downstream Applications

The aldehyde functionality serves as a versatile divergence point. In drug discovery, this
intermediate is often converted into amines (for solubility) or styrenes (for polymerization or
extended conjugation).

Functionalization Map
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Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.

Case Studies & Applications
Medicinal Chemistry: Kinase Inhibition

The 6-phenoxypyridine motif is a bioisostere for the biphenyl ether scaffold found in several
kinase inhibitors (e.g., c-Met and VEGFR inhibitors). The pyridine nitrogen provides a specific
hydrogen bond acceptor that can orient the molecule within the ATP-binding pocket.
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» Application: Synthesis of "Type II" kinase inhibitors where the aldehyde is converted to a
urea or amide linker that extends into the allosteric pocket.

Agrochemicals: Insecticides

Pyridine carbaldehydes are precursors to neonicotinoid-like compounds. The 4-chlorophenoxy
group adds lipophilicity required for penetrating the insect cuticle.

o Pathway: Conversion of the aldehyde to a Schiff base (imine) followed by reduction creates a
specific amine linkage common in crop protection agents.

Safety & Handling

e Hazards: As a pyridine aldehyde, the compound is likely a Skin Irritant (H315), Eye Irritant
(H319), and may cause Respiratory Irritation (H335).

o Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2—8°C. Aldehydes are prone
to air oxidation to the corresponding carboxylic acid (6-(4-chlorophenoxy)nicotinic acid) over
time.

e Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong
oxidizing agents.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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